2-Amino-2-methyloctanoic acid

描述

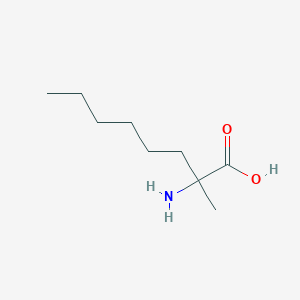

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-methyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-3-4-5-6-7-9(2,10)8(11)12/h3-7,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGFZQSYGLIZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283092 | |

| Record name | 2-amino-2-methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6173-77-9, 5472-93-5 | |

| Record name | NSC32832 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC29626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Conformational Analysis of 2 Amino 2 Methyloctanoic Acid

Inherent Chirality and Stereoisomerism of 2-Amino-2-methyloctanoic Acid

This compound, an analogue of the proteinogenic amino acid leucine, possesses a unique structural feature: the substitution of the α-hydrogen with a methyl group. This Cα-methylation has profound implications for its stereochemistry. The α-carbon of this compound is a chiral center as it is bonded to four distinct substituents: an amino group (-NH2), a carboxyl group (-COOH), a methyl group (-CH3), and a hexyl group (-C6H13).

Due to this chirality, this compound can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-2-Amino-2-methyloctanoic acid and (S)-2-Amino-2-methyloctanoic acid, based on the Cahn-Ingold-Prelog priority rules. The presence of the α-methyl group restricts the conformational freedom of the molecule compared to its α-hydrogen counterpart. This steric hindrance significantly influences the torsional angles (phi, ψ) of the peptide backbone when this amino acid is incorporated into a peptide chain, thereby predisposing the peptide to adopt specific secondary structures.

The synthesis of enantiomerically pure forms of α,α-disubstituted amino acids is a key focus in peptide chemistry, as the stereochemistry at the α-carbon can dictate the helical screw sense of the resulting peptide.

Spectroscopic Investigations of Helical Conformations and Aggregation Behavior

The conformational preferences of this compound, particularly when part of a peptide chain, have been elucidated through various spectroscopic techniques, including Fourier-transform infrared (FT-IR) absorption, proton nuclear magnetic resonance (¹H-NMR), and circular dichroism (CD). These studies reveal a strong propensity for this amino acid to induce helical conformations.

Research on peptides incorporating L-2-Amino-2-methyloctanoic acid (also referred to as L-(αMe)Aoc) has shown that it favors the formation of a right-handed 3(10)-helical conformation. The 3(10)-helix is a tighter helix than the more common α-helix, characterized by hydrogen bonds between the C=O group of residue 'i' and the N-H group of residue 'i+3'. The conformational rigidity imposed by the α-methyl group is a key factor in stabilizing this helical structure.

Table 1: Spectroscopic Data for Conformational Analysis of L-(αMe)Aoc Peptides in Solution

| Spectroscopic Technique | Observation | Implication |

| FT-IR Absorption | Presence of characteristic amide I and II bands | Indicates ordered hydrogen-bonded structures. |

| ¹H-NMR | Chemical shifts of amide protons, NOE correlations | Provides information on the proximity of protons, supporting a folded, helical structure. |

| Circular Dichroism (CD) | Characteristic spectra with negative bands around 220 nm and 205 nm | Consistent with the presence of a right-handed helical conformation. |

While detailed X-ray crystallographic studies specifically on the dimerization of individual this compound molecules in the solid state are not extensively documented in publicly available research, the general behavior of amino acids in the solid phase involves the formation of zwitterions. In this state, the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). This ionic nature facilitates the formation of strong intermolecular hydrogen bonds.

In the crystalline state, amino acids typically arrange themselves in a head-to-tail fashion, where the protonated amino group of one molecule interacts with the deprotonated carboxyl group of a neighboring molecule. This can lead to the formation of dimers and extended networks stabilized by a mesh of hydrogen bonds. For α,α-disubstituted amino acids, the steric bulk of the side chains influences the crystal packing and the specific geometry of these intermolecular interactions. The aggregation in the solid phase is a critical aspect, particularly in the context of solid-phase peptide synthesis, where it can impact reaction efficiency.

Studies on the solution-phase behavior of peptides containing L-2-Amino-2-methyloctanoic acid have investigated a range of oligomers, from dimers up to hexamers. Conformational analysis of these oligopeptides has demonstrated that the propensity to form a stable 3(10)-helical structure increases with the length of the peptide chain.

In these studies, even short oligomers exhibit characteristics of a folded structure. As the chain elongates to a hexamer, the helical conformation becomes more pronounced and stable. The cooperative nature of the hydrogen bonding network along the peptide backbone, promoted by the conformationally restricted L-2-Amino-2-methyloctanoic acid residues, drives the formation of these ordered helical structures in solution. The specific formation of a hexamer as a distinct and highly stable oligomeric state is a notable finding, highlighting the strong helix-inducing properties of this particular amino acid.

An in-depth exploration of sophisticated synthetic strategies is crucial for accessing structurally complex and stereochemically defined amino acids like this compound. This article details advanced methodologies for the synthesis of this and related α,α-disubstituted amino acids, focusing on asymmetric and C-H functionalization approaches that provide precise control over stereochemistry and molecular architecture.

Structural Elucidation and Advanced Analytical Characterization of 2 Amino 2 Methyloctanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Amino-2-methyloctanoic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the various types of protons and their connectivity. For this compound, the spectrum would be characterized by signals corresponding to the terminal methyl group of the hexyl chain, the methylene (B1212753) (-CH₂-) groups of the chain, the α-methyl group, and the amine (-NH₂) protons.

-CH₃ (hexyl chain): A triplet signal expected around 0.9 ppm.

-(CH₂)₅-: A complex multiplet region between approximately 1.2-1.7 ppm.

α-CH₃: A singlet expected around 1.5 ppm, shifted downfield due to the proximity of the amino and carboxyl groups.

-NH₂: A broad singlet whose chemical shift is variable and dependent on solvent and concentration. These protons are exchangeable with deuterium. researchgate.net

-COOH: A very broad singlet at a low field (typically >10 ppm), which is often not observed unless under specific conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. For this compound, eight distinct signals are expected. Based on data for structurally similar compounds like 2-methylpropanoic acid and general principles, the approximate chemical shifts can be predicted. docbrown.infodocbrown.info

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-COOH) | 175-185 |

| C2 (-C(NH₂)(CH₃)-) | 55-65 |

| C3-C7 (-(CH₂)₅-) | 22-35 |

| C8 (-CH₃, hexyl) | ~14 |

| α-CH₃ | 20-30 |

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the connectivity between protons and carbons, solidifying the structural assignment. Stereochemical analysis, particularly for determining the absolute configuration of a chiral sample, would require more advanced methods, potentially involving chiral derivatizing agents or chiral solvating agents to induce diastereomeric differences observable in the NMR spectrum.

Vibrational Spectroscopy Techniques (e.g., FTIR) in Structural Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides crucial information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. icm.edu.pl In the solid state, amino acids typically exist as zwitterions, which significantly influences their IR spectra.

The FTIR spectrum of this compound is expected to show characteristic absorption bands indicative of its structure. Data from the analogous compound, 2-aminooctanoic acid, and general knowledge of amino acid spectra serve as a guide. nih.govnist.govresearchgate.net

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Description |

| N⁺-H Stretch (Ammonium) | 3200-2800 (broad) | Characteristic of the zwitterionic amino group. Overlaps with C-H stretches. |

| C-H Stretch (Alkyl) | 2960-2850 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the octyl and methyl substituents. |

| C=O Stretch (Carboxylate) | 1600-1550 | Asymmetric stretching of the deprotonated carboxyl group (-COO⁻). |

| N⁺-H Bend (Ammonium) | 1550-1480 | Bending vibration of the protonated amino group (-NH₃⁺). |

| C=O Stretch (Carboxylic Acid) | ~1700 | A weaker band may be present if a non-zwitterionic form exists in equilibrium. |

| C-O Stretch (Carboxylate) | 1420-1380 | Symmetric stretching of the carboxylate group. |

These vibrational frequencies provide a molecular "fingerprint" that can be used for identification and to confirm the presence of the key amino acid functional groups in their zwitterionic state. researchgate.netresearchgate.netnih.gov

Chromatographic Methods for Purity and Stereoisomer Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

Enantioselective High-Performance Liquid Chromatography (HPLC)

Due to the chiral center at the α-carbon, this compound exists as a pair of enantiomers (R and S). Enantioselective HPLC is the method of choice for separating and quantifying these stereoisomers. nih.gov This is critical in pharmaceutical and biological contexts where enantiomers can have different activities.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. phenomenex.comresearchgate.net Common approaches for underivatized amino acids include:

Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective for separating native amino acid enantiomers under polar ionic, polar organic, or reversed-phase conditions. sigmaaldrich.comsigmaaldrich.com

Ligand Exchange Chromatography: This involves a CSP coated with a chiral ligand (often an amino acid itself) and a metal ion (e.g., Cu²⁺) in the mobile phase. Enantiomeric resolution occurs through the formation of transient diastereomeric metal complexes. chromatographytoday.com

Alternatively, the amino acid can be derivatized with a chiral agent to form diastereomers that can be separated on a standard achiral stationary phase (e.g., C18). However, direct separation on a CSP is often preferred to avoid potential side reactions and racemization during derivatization. sigmaaldrich.com

| HPLC Method | Stationary Phase (Example) | Mobile Phase (Typical) | Detection |

| Chiral Ligand Exchange | Chiralpak MA(+) | Aqueous CuSO₄ | UV or Fluorescence (post-column derivatization) |

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Methanol/Water/Acid or Base | UV, MS, ELSD |

| Derivatization | C18 (achiral) | Acetonitrile/Water gradients | UV or Fluorescence (depending on tag) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, simple, and cost-effective method for qualitatively assessing the purity of this compound and monitoring reaction progress. crsubscription.comamrita.edu For amino acids, silica (B1680970) gel or cellulose (B213188) plates are commonly used as the stationary phase. nih.gov

A solvent system (mobile phase) is chosen to achieve differential migration of the compound and any impurities up the plate. researchgate.net A common mobile phase for separating branched-chain amino acids is a mixture of n-butanol, acetic acid, and water. nih.gov

After development, the plate is dried, and the spots are visualized. Since amino acids are typically colorless, a visualizing agent is required. Ninhydrin is most commonly used, which reacts with the primary amine to produce a characteristic purple or violet spot (Ruhemann's purple) upon heating. amrita.edu

The purity is assessed by the presence of a single spot. The retention factor (R_f_ value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes under standardized conditions.

| TLC Parameters | Description |

| Stationary Phase | Silica Gel or Cellulose |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 4:1:5 or similar ratios) |

| Visualization | Ninhydrin spray followed by heating |

| Observation | A single purple spot indicates a pure sample |

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and structural features of this compound by measuring the mass-to-charge ratio (m/z) of its ions.

Upon ionization (e.g., by electrospray ionization, ESI), the molecule is expected to form a protonated molecular ion [M+H]⁺. For this compound (C₉H₁₉NO₂), the molecular weight is 173.25 g/mol , so the [M+H]⁺ ion would appear at an m/z of approximately 174.26.

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides structural information. For α-amino acids, a characteristic and often dominant fragmentation pathway is the neutral loss of the carboxylic acid group as formic acid (HCOOH), which has a mass of 46 Da. uni-muenster.deresearchgate.net Another common loss is water (18 Da).

For α,α-disubstituted amino acids, a key fragmentation is the cleavage of the Cα-Cβ bond. libretexts.orgmiamioh.edu For this compound, this would involve the loss of the hexyl radical.

Predicted Fragmentation Pattern:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 174.26 | 128.25 | 46.01 (HCOOH) | Loss of formic acid from the protonated molecule. |

| 174.26 | 156.25 | 18.01 (H₂O) | Loss of water. |

| 174.26 | 88.08 | 86.18 (C₆H₁₄) | Cleavage of the hexyl side chain. |

| 174.26 | 74.06 | 100.20 | Loss of the hexyl group and subsequent rearrangement. |

This fragmentation data is crucial for confirming the identity of the compound in complex mixtures, such as in metabolomics studies, and for sequencing peptides containing this non-standard amino acid. wiley-vch.de

Molecular Engineering and Application of 2 Amino 2 Methyloctanoic Acid in Designed Macromolecules

Rational Design and Incorporation into Peptides and Peptidomimetics

The design of peptides and peptidomimetics with enhanced therapeutic properties is a major focus of medicinal chemistry. The incorporation of unnatural amino acids like 2-amino-2-methyloctanoic acid is a key strategy in this endeavor.

The substitution of a proteinogenic amino acid with an α,α-disubstituted amino acid, such as this compound, introduces significant conformational constraints on the peptide backbone. researchgate.net This is due to the steric hindrance imposed by the two substituents on the α-carbon, which restricts the possible values of the Ramachandran dihedral angles (φ and ψ).

The presence of the methyl and hexyl groups at the α-carbon in this compound is expected to favor a helical conformation, similar to other α,α-disubstituted amino acids which are known to promote the formation of 310-helices or α-helices. researchgate.net This conformational restriction can lead to peptides with a more defined and stable three-dimensional structure. nih.gov Enhanced structural stability often translates to increased resistance to proteolytic degradation, a major challenge in the development of peptide-based therapeutics. nih.gov The hydrocarbon "staple" created by such modifications can reinforce the natural alpha-helical structure of peptides. nih.gov

| Feature | Expected Impact of this compound |

|---|---|

| Backbone Flexibility | Decreased due to steric hindrance |

| Preferred Conformation | Helical (α-helix or 310-helix) |

| Structural Stability | Increased |

| Proteolytic Resistance | Enhanced |

Terminal modification of peptides with fatty amino acids has been shown to improve their hydrophobicity and biological activity. nih.gov For instance, the modification of an antimicrobial peptide with (S)-2-aminooctanoic acid, a structurally related amino acid, resulted in a significant enhancement of its antibacterial activity, which was attributed to the increased hydrophobicity. nih.gov From a design perspective, the strategic placement of this compound within a peptide sequence can be used to modulate its amphipathic character, which is crucial for interactions with cell membranes.

Strategies for Protein Engineering with Unnatural Amino Acids

Protein engineering aims to create proteins with novel or enhanced properties for various applications, from therapeutics to industrial biocatalysis. The incorporation of unnatural amino acids is a powerful tool in this field. nih.gov

The site-specific incorporation of an unnatural amino acid like this compound into a protein can have a profound impact on its structure and dynamics. dimensioncap.com The bulky and hydrophobic nature of the hexyl side chain can be used to probe or modify protein-protein or protein-lipid interactions.

| Location of Incorporation | Potential Impact on Protein |

|---|---|

| Hydrophobic Core | Increased protein stability |

| Protein Surface | Enhanced interaction with hydrophobic molecules/membranes |

| Flexible Loop Region | Stabilization of a specific conformation |

Role as Chiral Ligands and Building Blocks in Catalysis

Chiral amino acids and their derivatives are valuable as ligands in asymmetric catalysis, where they can induce stereoselectivity in chemical reactions. mdpi.com this compound, being a chiral molecule, has the potential to be used as a chiral ligand or auxiliary in asymmetric synthesis.

The combination of the amino and carboxylic acid groups allows it to coordinate with a metal center, while the chiral α-carbon can create a chiral environment around the catalytic site. nih.gov This can lead to the preferential formation of one enantiomer of the product. Furthermore, α,α-disubstituted α-amino acids have been used as building blocks for the synthesis of unnatural peptides with catalytic activity. researchgate.net

Exploration in Advanced Materials Science as Monomers or Building Blocks

The unique structural features of this compound make it an interesting candidate as a monomer or building block for the synthesis of advanced materials. The ability of α,α-disubstituted amino acids to induce specific secondary structures can be exploited to create well-defined, self-assembling materials.

Peptides containing such residues can self-assemble into higher-order structures like nanofibers, hydrogels, and other nanomaterials. The hydrophobic hexyl side chain of this compound could drive the self-assembly process through hydrophobic interactions, leading to the formation of materials with potential applications in drug delivery, tissue engineering, and nanotechnology. The incorporation of this amino acid into polymers could also be used to control the polymer's architecture and properties.

Structure Activity Relationship Sar Studies Involving 2 Amino 2 Methyloctanoic Acid Derivatives

Computational Chemistry and Molecular Modeling in SAR Investigations

Computational chemistry and molecular modeling have become indispensable tools in the rational design of drug candidates, offering insights into molecular interactions and guiding the synthesis of more potent and selective compounds. These approaches are particularly valuable in understanding the SAR of 2-Amino-2-methyloctanoic acid derivatives.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are employed to predict how derivatives of this compound interact with their biological targets at an atomic level. These simulations can elucidate the binding modes and affinities of different analogs, providing a rationale for their observed biological activities.

For instance, MD simulations can reveal the dynamic behavior of a peptide containing a this compound residue when interacting with a cell membrane or a receptor. These simulations can predict specific amino acid interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for the compound's function. By understanding these interactions, chemists can design derivatives with improved binding characteristics.

The following table summarizes key molecular descriptors that can be calculated using computational tools to predict the bioactivity of this compound derivatives:

| Molecular Descriptor | Predicted Property | Relevance in SAR |

| LogP | Lipophilicity | Influences membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | Polarity | Affects cell penetration and receptor binding. |

| Hydrogen Bond Donors/Acceptors | Binding Potential | Determines the ability to form hydrogen bonds with the target. |

| Molecular Weight | Size | Impacts diffusion and steric compatibility with the binding site. |

| Binding Energy (from docking) | Binding Affinity | Predicts the strength of the interaction with the biological target. |

From a design perspective, computational modeling guides the optimization of the this compound scaffold to enhance its bioactivity. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the structural features of compounds with their biological activities. These models can then predict the activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

The general workflow for computational optimization of this compound derivatives involves:

Lead Compound Identification: An initial derivative with some desired biological activity is identified.

3D Model Generation: A three-dimensional model of the target receptor or enzyme is obtained or generated.

Docking Studies: The lead compound is docked into the active site of the target to understand its binding mode.

In Silico Modification: The structure of the lead compound is modified in the computer by adding or altering functional groups.

Activity Prediction: The predicted activity of the new derivatives is assessed using scoring functions or QSAR models.

Synthesis and Biological Evaluation: The most promising derivatives are synthesized and tested to validate the computational predictions.

This iterative process of design, prediction, and validation accelerates the discovery of derivatives with enhanced bioactivity.

Influence of Stereochemistry on Molecular Recognition and Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems, such as enzymes and receptors, are themselves chiral. The spatial arrangement of atoms in a molecule can significantly affect its interaction with a biological target.

For this compound, the presence of a chiral center at the alpha-carbon means it can exist as two enantiomers, (R)-2-Amino-2-methyloctanoic acid and (S)-2-Amino-2-methyloctanoic acid. The biological activity of peptides and other molecules incorporating this amino acid is often highly dependent on which enantiomer is used.

A notable example is the use of (S)-2-aminooctanoic acid to modify a lactoferricin B-derived antimicrobial peptide. In this study, the specific stereoisomer was crucial for the enhanced antimicrobial activity of the resulting peptide. The C-terminally modified peptide with (S)-2-aminooctanoic acid showed significantly lower minimal inhibitory concentrations (MIC) against various bacteria compared to the N-terminally modified version, highlighting the importance of both the position of modification and the stereochemistry of the amino acid. enamine.net

The following table illustrates the impact of stereochemistry on the antimicrobial activity of a lactoferricin B-derived peptide modified with (S)-2-aminooctanoic acid enamine.net:

| Microorganism | MIC of C-terminally modified peptide (µg/mL) |

| Escherichia coli | 25 |

| Bacillus subtilis | 50 |

| Salmonella typhimurium | 100 |

| Pseudomonas aeruginosa | 200 |

| Staphylococcus aureus | 400 |

This data underscores that the specific three-dimensional arrangement of the 2-aminooctanoic acid moiety is critical for its interaction with bacterial targets, leading to improved biological activity.

Systematic Design Principles for Modulating Peptide Properties

The incorporation of non-proteinogenic amino acids like this compound into peptides is a key strategy for modulating their properties. The alpha-methylation and the long alkyl side chain of this amino acid introduce specific structural and physicochemical characteristics that can be systematically exploited in peptide design.

One of the primary design principles is to enhance the metabolic stability of peptides. The presence of a methyl group at the alpha-carbon sterically hinders the action of proteases, which are enzymes that degrade peptides. This increased resistance to enzymatic degradation prolongs the half-life of the peptide in biological systems, a desirable property for therapeutic peptides.

Another important principle is the control of peptide conformation. The bulky methyl group restricts the conformational freedom of the peptide backbone, often inducing a specific secondary structure, such as a helical or turn conformation. This conformational constraint can lead to higher binding affinity and selectivity for the target receptor, as the peptide is pre-organized in its bioactive conformation.

The long octyl side chain of this compound significantly increases the hydrophobicity of the peptide. This can be strategically used to enhance membrane permeability or to promote interactions with hydrophobic pockets in target proteins. For example, in the design of antimicrobial peptides, increased hydrophobicity can improve the peptide's ability to disrupt bacterial cell membranes. The terminal modification of a lactoferricin B derivative with (S)-2-aminooctanoic acid was shown to improve its hydrophobicity and, consequently, its antimicrobial activity. enamine.net

The systematic application of these principles allows for the fine-tuning of peptide properties, as summarized in the table below:

| Design Principle | Structural Modification | Effect on Peptide Property |

| Enhance Metabolic Stability | Incorporation of α-methyl group | Increased resistance to proteolysis |

| Control Conformation | Steric hindrance from α-methyl group | Restricted backbone flexibility, induction of specific secondary structures |

| Increase Hydrophobicity | Long octyl side chain | Improved membrane interaction and permeability |

| Improve Receptor Binding | Conformational constraint and hydrophobic interactions | Higher affinity and selectivity for the target |

By systematically incorporating this compound and its derivatives into peptide sequences, researchers can rationally design peptidomimetics with improved therapeutic profiles.

Future Directions and Emerging Research Avenues for 2 Amino 2 Methyloctanoic Acid Studies

Development of Novel and Sustainable Synthetic Strategies

The synthesis of α,α-disubstituted amino acids like 2-amino-2-methyloctanoic acid is often challenging due to the steric hindrance around the quaternary α-carbon. nih.govresearchgate.net Future research is geared towards creating more efficient, sustainable, and economically viable synthetic routes.

Key emerging strategies include:

Catalytic C-H Amination: A highly promising and sustainable approach involves the direct conversion of C-H bonds into C-N bonds. researchgate.net Recent advancements have demonstrated a one-step, iron-catalyzed direct α-amination of carboxylic acids. researchgate.net This method is noted for its high step-efficiency and use of non-toxic, earth-abundant iron as the catalyst, fulfilling crucial aspects of green chemistry. researchgate.net

Visible-Light-Mediated Photocatalysis: This strategy offers a novel avenue for constructing the α,α-disubstituted α-amino acid scaffold. nih.govresearchgate.net Photocatalysis can enable reactions under mild conditions, reducing energy consumption and the need for harsh reagents.

Synergistic Enantioselective Catalysis: Achieving high enantioselectivity in the synthesis of chiral α,α-DAAs is a primary goal. nih.govresearchgate.net Synergistic catalysis, where multiple catalysts work together to control reactivity and stereochemistry, presents a powerful tool to overcome previous challenges in achieving high enantiomeric excess. researchgate.net

Metal-Free Methodologies: To further enhance sustainability, research is moving towards metal-free catalytic systems. nih.govresearchgate.net These methods avoid the environmental and economic costs associated with precious metal catalysts. researchgate.net

CO₂ Fixation: Incorporating carbon dioxide as a C1 building block is an innovative and sustainable strategy for synthesizing amino acids. nih.govresearchgate.net This approach contributes to carbon capture and utilization, adding significant value to the synthetic process.

Scalable and Economical Processes: Recent developments have focused on creating scalable and robust protocols that avoid tedious purification steps. acs.org For instance, a sequence involving the Petasis reaction followed by cross-metathesis has been scaled up to produce significant quantities of related δ-amino acids, and similar principles could be applied here. acs.org

Table 1: Emerging Synthetic Strategies for α,α-Disubstituted Amino Acids

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Iron-Catalyzed C-H Amination | Direct, single-step α-amination of carboxylic acid precursors using an iron catalyst. | High step-efficiency, uses earth-abundant and non-toxic metal. | researchgate.net |

| Visible-Light Photocatalysis | Utilizes light energy to drive the chemical reaction, often under mild conditions. | Energy efficient, environmentally benign. | nih.govresearchgate.net |

| Synergistic Enantioselective Catalysis | Employs multiple catalysts to cooperatively control the reaction outcome. | High enantioselectivity for constructing chiral centers. | nih.govresearchgate.net |

| CO₂ Fixation | Incorporates carbon dioxide as a raw material in the synthesis. | Sustainable, utilizes a greenhouse gas as a feedstock. | nih.govresearchgate.net |

Exploration of Unconventional Derivatizations and Functionalizations

Beyond synthesis, future research will delve into novel ways to chemically modify this compound to create derivatives with unique properties. The steric hindrance that makes synthesis difficult also opens opportunities for selective reactions.

Areas for exploration include:

Cα-Functionalization: While challenging, developing methods for the electrophilic α-arylation or alkylation of sterically congested carbon atoms is a key research target. acs.orgnih.gov Success in this area would allow for the creation of novel α,α,α-trisubstituted amino acid derivatives. One study demonstrated that the Cα-H atom of a related inhibitor was solvent-exposed, suggesting this position is available for derivatization to create new molecular scaffolds. nih.gov

Side-Chain Functionalization: The octyl side chain offers multiple sites for selective functionalization. Techniques for direct C-H functionalization could be applied to introduce new chemical groups along the chain, creating a diverse library of derivatives from a single starting compound. researchgate.net

N-Alkylation of Unprotected Amino Acids: Catalytic methods for the N-alkylation of unprotected amino acids are being developed. researchgate.net Applying these to this compound could yield a range of N-substituted derivatives useful as building blocks for peptidomimetics without the need for traditional protection/deprotection steps. researchgate.net

Redox-Responsive Derivatives: A novel approach involves designing derivatives that can change their structure in response to redox conditions. bohrium.com For example, incorporating a disulfide bond into a cyclic amino acid created a system that could reversibly switch between a constrained cyclic structure and a flexible linear one upon reduction and oxidation, a concept that could be adapted for this compound. bohrium.com

Integration in Multi-disciplinary Research Platforms (e.g., Chemical Biology, Materials Science)

The integration of this compound into broader research platforms is a major avenue for future studies, leveraging its unique structural properties to address challenges in chemical biology and materials science.

Chemical Biology:

Peptide and Protein Engineering: As an α,α-DAA, the compound is a powerful tool for modifying peptide conformations. nih.govresearchgate.net Its inclusion in a peptide sequence can induce specific secondary structures, such as helices, due to restricted conformational freedom. rsc.orgnih.gov This makes it a valuable building block for designing foldamers, peptidomimetics with well-defined shapes, and molecular switches that change conformation in response to stimuli. bohrium.commdpi.com

Development of Biologically Active Peptides: The improved stability and defined structure imparted by α,α-DAAs are beneficial for creating therapeutic peptides. researchgate.net Research into antimicrobial peptides has shown that incorporating residues rich in α,α-dialkylated amino acids can be successfully achieved through solid-phase synthesis. nih.gov

Probing Enzyme Active Sites: The design of α,α-disubstituted derivatives of known enzyme inhibitors is a promising strategy for developing new therapeutic agents. nih.gov The additional substituent can explore previously "uncharted" regions of a protein's surface, potentially leading to inhibitors with higher affinity or novel mechanisms of action. nih.gov

Materials Science:

Nonlinear Optical (NLO) Materials: Amino acid derivatives are being explored for their potential in NLO materials. rsc.orgresearchgate.net A study on a Y-shaped amino acid derivative, 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid, revealed significant third-order nonlinear susceptibility, suggesting that appropriately designed molecules based on the this compound scaffold could have applications in photonics and electronics. rsc.orgresearchgate.net

Self-Assembling Systems: The defined conformational preferences of peptides containing α,α-DAAs can be exploited to design self-assembling nanomaterials. The predictable formation of helical or extended structures can guide the assembly of molecules into fibers, tubes, or other ordered architectures.

Table 2: Multi-disciplinary Applications and Research Directions

| Field | Application Area | Rationale / Research Goal | Reference |

|---|---|---|---|

| Chemical Biology | Peptide Conformation Modifier | Induce stable secondary structures (e.g., helices) in peptides to create foldamers and peptidomimetics. | rsc.orgnih.govmdpi.com |

| Chemical Biology | Molecular Switches | Design peptides that undergo reversible conformational changes in response to external stimuli. | bohrium.com |

| Chemical Biology | Enzyme Inhibitor Design | Use the α,α-disubstituted scaffold to probe new interactions within enzyme active sites. | nih.gov |

| Materials Science | Nonlinear Optical (NLO) Materials | Develop novel organic materials with applications in photonics and electronics. | rsc.orgresearchgate.net |

Advancements in Theoretical and Computational Methods for Predictive Studies

Computational chemistry and machine learning are becoming indispensable tools for accelerating research. For this compound, these methods offer powerful ways to predict properties and guide experimental work.

Future computational research will likely focus on:

Accurate Property Prediction: New parameter-free composite schemes are being developed for the highly accurate computation of thermochemical and spectroscopic properties of α,α-dialkylated α-amino acids in the gas phase. researchgate.net These methods provide benchmark data for validating more approximate, but faster, computational models. researchgate.net

Force Field Development: To enable realistic molecular dynamics (MD) simulations of peptides containing this compound, it is crucial to develop accurate force field parameters. Research has focused on extending popular force fields like AMBER to properly account for the conformational behavior of cyclic α,α-dialkylated residues, and similar work is needed for acyclic analogues. researchgate.net

Machine Learning for Property Prediction: Machine learning models are being trained on large datasets of proteins and amino acids to predict properties like solubility, binding affinity, and even the potential for a peptide to be bioactive. jmicrobiol.or.krd-nb.info Such models can screen virtual libraries of peptides containing this compound to identify promising candidates for synthesis and experimental testing.

Conformational and Reactivity Analysis: Quantum chemical methods combined with tools like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze intermolecular interactions and predict chemical reactivity. rsc.orgresearchgate.net These studies can help in understanding how this compound interacts with its environment and in designing derivatives with specific binding properties. For example, the Rosetta molecular modeling package can be used to predict the amino acid preferences of peptide-binding domains, guiding the design of new ligands. nih.gov

常见问题

Q. How should researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodology : Implement quality-by-design (QbD) principles, optimizing reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). Characterize batches using orthogonal techniques (NMR, X-ray diffraction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。